(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl-substituted pyrazole ring, and a propenoic acid moiety
Mechanism of Action
Pharmacokinetics
The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in drug design to improve the drug’s stability and bioavailability. The Boc group is known to increase lipophilicity, which can enhance cellular uptake and improve the drug’s pharmacokinetic properties .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Boc group is stable under acidic conditions but can be removed under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which is then further reacted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
- (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-phenyl-1H-pyrazol-5-yl)prop-2-enoic acid
- (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-isopropyl-1H-pyrazol-5-yl)prop-2-enoic acid
Uniqueness
The uniqueness of (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring and the Boc protecting group makes it particularly useful in synthetic chemistry and biochemical studies.
Properties
IUPAC Name |
(E)-3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,19)(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDUDRJHTAXDSH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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